molecular formula C10H20N2O3 B1397058 tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate CAS No. 859854-68-5

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B1397058
CAS No.: 859854-68-5
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-YUMQZZPRSA-N
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Description

tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and (3S,4S)-4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729238
Record name tert-Butyl [(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859854-68-5
Record name tert-Butyl [(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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